
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C5). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate intermediates with palladium catalysts, enabling the synthesis of complex biaryl structures . The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the boronic acid moiety, improving its reactivity in coupling reactions while maintaining steric accessibility due to the compact fluorine substituent at C2 . Applications span pharmaceutical intermediates, materials science (e.g., electrofluorescent devices), and antifungal agent synthesis .
Preparation Methods
Lithiation-Borylation Methodology
Reaction Mechanism and Synthetic Pathway
The lithiation-borylation strategy involves generating a highly reactive aryl lithium intermediate, which is subsequently quenched with a boron electrophile. For (2-fluoro-5-(trifluoromethoxy)phenyl)boronic acid, this process begins with the directed lithiation of a halogenated precursor, typically 2-fluoro-5-(trifluoromethoxy)iodobenzene , using a strong base such as n-butyllithium (n-BuLi). The aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate ester, which is hydrolyzed under acidic conditions to yield the target boronic acid .
Key Steps:
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Lithiation :
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Borylation :
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Hydrolysis :
Optimization and Conditions
Critical parameters include temperature control (−78°C for lithiation), solvent choice (tetrahydrofuran, THF), and stoichiometric precision. The use of boron trifluoride etherate (BF₃·OEt₂) enhances electrophilicity, facilitating boronate ester formation .
Example Procedure:
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Substrate : 2-Fluoro-5-(trifluoromethoxy)iodobenzene (5 mmol)
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Base : n-BuLi (1.1 equiv, hexane solution)
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Boron Source : Trimethyl borate (2.0 equiv)
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Solvent : Anhydrous THF
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Yield : ~65–70% (isolated after column chromatography)
Palladium-Catalyzed Miyaura Borylation
Catalytic Cycle and Substrate Scope
The Miyaura borylation employs a palladium catalyst to mediate the cross-coupling between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This method is advantageous for substrates sensitive to strong bases .
Reaction Scheme:
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Oxidative Addition :
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Transmetallation :
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Reductive Elimination :
Catalytic System and Conditions
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Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
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Base : KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane or DMF
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Temperature : 80–100°C
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Yield : ~75–85% (after hydrolysis to boronic acid)
Industrial Scalability:
Continuous flow reactors improve efficiency by minimizing side reactions and enhancing heat transfer, though specific data for this compound remains proprietary .
Comparative Analysis of Methods
Parameter | Lithiation-Borylation | Palladium-Catalyzed Borylation |
---|---|---|
Substrate Tolerance | Sensitive to steric hindrance | Broad, including electron-poor arenes |
Reaction Time | 6–8 hours | 12–24 hours |
Cost | High (expensive borate esters) | Moderate (catalyst recycling) |
Yield | 65–70% | 75–85% |
Byproducts | Li salts, MeOH | Pinacol, acetate salts |
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR : Distinct signals for aromatic protons (δ 7.8–8.2 ppm) and boronic acid protons (δ 6.5–7.0 ppm, broad).
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¹¹B NMR : Single resonance near δ 30 ppm, confirming boronic acid formation .
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Mass Spectrometry : Molecular ion peak at m/z 223.92 (C₇H₅BF₄O₃) .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥97% purity, critical for downstream applications .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in polar solvents like DMF or toluene at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Reactivity in Cross-Coupling Reactions
The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilicity, enabling efficient coupling even with sterically hindered aryl halides. For example, in a Suzuki reaction with 2-chloro-4,6-diphenyl-1,3,5-triazine, the target compound achieved full conversion under mild conditions (60°C, THF/H₂O) . In contrast, analogs like (2-Ethoxy-5-fluorophenyl)boronic acid require harsher conditions due to reduced electrophilicity .
Solubility and Stability
- The trifluoromethoxy group improves lipid solubility compared to methoxy or hydroxylated analogs, enhancing cellular uptake .
- However, precipitation issues in aqueous media (e.g., RPMI) are common among boronic acids, including the target compound, limiting in vitro assay reliability for analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid .
Biological Activity
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the synthesis, properties, and biological activities of this compound, with a focus on its antimicrobial efficacy and possible mechanisms of action.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of appropriate boronic acid precursors with fluorinated aromatic compounds. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity. Structural characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the boronic acid functional group and the fluorinated substituents.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
In Vitro Studies
In vitro testing has shown that this compound possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit bacterial growth at relatively low concentrations. For instance, a study reported an MIC value lower than that of the standard drug Tavaborole against Bacillus cereus .
Comparative Antimicrobial Efficacy
The following table summarizes the MIC values of this compound compared to other compounds:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 5.67 ± 0.01 | Bacillus cereus |
Tavaborole | 10 | Bacillus cereus |
Amphotericin B | 20 | Candida albicans |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific enzymes critical for bacterial survival. The boronic acid moiety can form reversible covalent bonds with diols present in microbial metabolites, potentially disrupting metabolic pathways essential for growth . Additionally, molecular docking studies have suggested that this compound may interact with key proteins involved in bacterial resistance mechanisms.
Case Studies
- Study on Antifungal Activity : A study demonstrated that this compound exhibited antifungal activity against Candida albicans , showing a zone of inhibition comparable to established antifungal agents at higher concentrations .
- Docking Studies : Computational modeling has indicated that this compound can bind effectively to target sites on bacterial proteins, suggesting a potential for further development as an antibiotic agent .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where halogenated precursors react with boronic acids under palladium catalysis. For example, microwave-assisted coupling of 2-fluoro-5-(trifluoromethoxy)benzeneboronic acid with iodinated intermediates in 1,4-dioxane/water mixtures achieves efficient yields . Alternative routes involve functionalizing pre-borylated aromatic scaffolds with trifluoromethoxy groups via nucleophilic substitution .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, F) is critical for structural confirmation, particularly to verify fluorine and trifluoromethoxy substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% in commercial samples). Contaminants like unreacted precursors or dehalogenated byproducts are monitored using these methods .
Q. What storage and handling precautions are recommended for this boronic acid?
Store at 2–8°C in sealed, dry containers to prevent hydrolysis. Use inert atmospheres (e.g., nitrogen) for long-term stability. Handle with gloves and eye protection due to irritant properties (H315, H319) .
Advanced Research Questions
Q. How do reaction conditions (e.g., microwave irradiation) influence cross-coupling efficiency?
Microwave irradiation (e.g., 160°C, 10 minutes) significantly accelerates Suzuki reactions, achieving >80% yields by enhancing reaction kinetics and reducing side reactions. Comparative studies show traditional thermal methods require longer durations (12–24 hours) and higher catalyst loads, increasing impurity risks .
Q. What strategies mitigate steric hindrance challenges in couplings involving bulky substrates?
Steric hindrance from the trifluoromethoxy group can reduce reactivity. Optimizing ligand systems (e.g., bulky phosphines like SPhos) improves palladium catalyst turnover. Solvent choice (e.g., THF/DMF mixtures) and elevated temperatures (80–100°C) further enhance substrate accessibility .
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) affect electronic properties and reactivity?
The trifluoromethoxy group (-OCF) is strongly electron-withdrawing, polarizing the boronic acid’s aromatic ring and increasing electrophilicity. This facilitates nucleophilic attack in cross-couplings but may reduce stability under basic conditions. Computational studies (DFT) correlate substituent position with Hammett σ values, predicting reaction rates .
Q. What role does this compound play in synthesizing bioactive heterocycles?
It serves as a key intermediate in constructing thiazolidinone derivatives with antimicrobial activity. For example, coupling with 4-fluorobenzyl-substituted thiazolidinone precursors under Suzuki conditions yields compounds tested for biofilm inhibition .
Q. Data Contradictions and Resolution
Q. How to address discrepancies in reported melting points or purity levels?
Variations in melting points (e.g., 194–196°C vs. 263–265°C for similar fluorophenylboronic acids) arise from polymorphism or residual solvents. Purity discrepancies (>97% vs. >98%) reflect differences in HPLC methodologies. Standardizing analytical protocols (e.g., USP-grade columns) and reporting lot-specific data resolves such issues .
Q. Why do some synthetic routes yield lower enantiomeric excess in chiral derivatives?
Competing racemization pathways under basic conditions (e.g., NaCO) can reduce enantiomeric excess. Switching to milder bases (KPO) or chiral ligands (e.g., Binap) improves stereochemical outcomes .
Q. Methodological Tables
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLLTDDJHXHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660258 | |
Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881402-22-8 | |
Record name | [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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